4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester
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Overview
Description
4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester is an organic compound with the molecular formula C7H7F3O3S. It is a white solid with a molecular weight of 228.19 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester typically involves the reaction of methyl acrylate with methyl thioglycolate under specific conditions. The reaction proceeds through a series of steps, including cyclization and oxidation, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester is used in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-tetrahydro-thiophene-3-carboxylic acid methyl ester
- 4-Oxo-tetrahydro-thiophene-3-carboxylic acid ethyl ester
- 2-Trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester
Uniqueness
4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential in various applications compared to similar compounds .
Properties
IUPAC Name |
methyl 4-oxo-2-(trifluoromethyl)thiolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O3S/c1-13-6(12)4-3(11)2-14-5(4)7(8,9)10/h4-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJZJWUXOFHLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(SCC1=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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